molecular formula C56H48O16 B6289080 Calix[8]hydroquinone CAS No. 182810-01-1

Calix[8]hydroquinone

Cat. No.: B6289080
CAS No.: 182810-01-1
M. Wt: 977.0 g/mol
InChI Key: PTMXXYLMDOTHQM-UHFFFAOYSA-N
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Description

Calix8hydroquinone is a macrocyclic compound composed of eight hydroquinone units connected by methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions: Calix8hydroquinone can be synthesized through the cyclization of p-benzyloxyphenol and paraformaldehyde in the presence of a base, followed by debenzylation. The reaction typically involves the use of acetic anhydride or toluene-p-sulfonyl chloride as acylating agents .

Industrial Production Methods: While specific industrial production methods for Calix8hydroquinone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Calix8hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroquinone units, which can participate in redox processes.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Calix8hydroquinone can yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Calix8hydroquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of Calix8hydroquinone involves its ability to undergo redox reactions, which can influence its interactions with other molecules. The hydroquinone units can donate or accept electrons, making the compound a versatile redox agent. This property is particularly useful in applications such as catalysis and energy storage .

Comparison with Similar Compounds

  • Calix4hydroquinone: Composed of four hydroquinone units, it has similar redox properties but lower molecular weight and fewer reactive sites.
  • Calix6hydroquinone: Contains six hydroquinone units, offering a balance between molecular size and reactivity.

Uniqueness: Calix8hydroquinone stands out due to its larger size and higher number of reactive sites compared to its smaller counterparts. This makes it more effective in applications requiring high capacity and stability, such as in lithium-ion batteries .

Properties

IUPAC Name

nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H48O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24,57-72H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMXXYLMDOTHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H48O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

977.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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